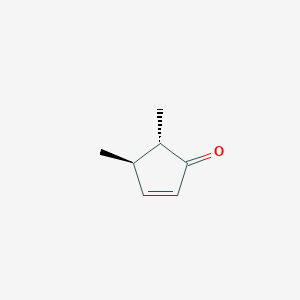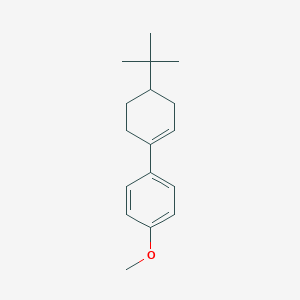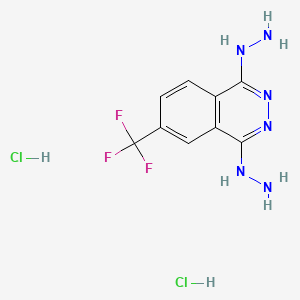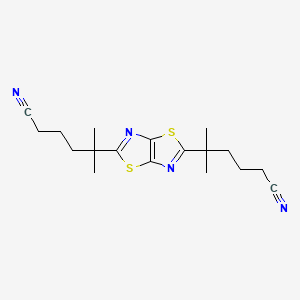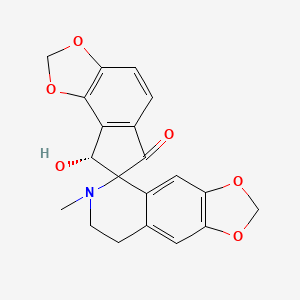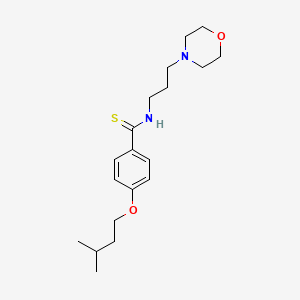
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Another approach involves the use of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid as starting materials, which are then reacted with appropriate amine derivatives . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts, such as immobilized ionic liquids, can enhance the efficiency of the process. Additionally, the application of green chemistry principles, such as the use of recyclable catalysts and minimal solvent usage, is becoming increasingly important in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated benzamides.
Applications De Recherche Scientifique
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor. Benzamide derivatives are known to inhibit various enzymes, making them valuable in studying enzyme kinetics and mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the production of polymers and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, benzamide derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways . The morpholinopropyl group enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethenzamide: An analgesic with a simpler structure, lacking the morpholinopropyl and isopentoxy groups.
Salicylamide: Another analgesic, structurally similar but with different substituents.
Procainamide: An antiarrhythmic agent with a benzamide core but different functional groups.
Uniqueness
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties The presence of the morpholinopropyl group enhances its solubility and bioavailability, while the isopentoxy group contributes to its stability and reactivity
Propriétés
Numéro CAS |
32417-22-4 |
|---|---|
Formule moléculaire |
C19H30N2O2S |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
4-(3-methylbutoxy)-N-(3-morpholin-4-ylpropyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H30N2O2S/c1-16(2)8-13-23-18-6-4-17(5-7-18)19(24)20-9-3-10-21-11-14-22-15-12-21/h4-7,16H,3,8-15H2,1-2H3,(H,20,24) |
Clé InChI |
IHFZDDZYZMENDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)
